Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate
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Overview
Description
Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate is a complex organic compound that features a unique structure combining several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and other diseases.
Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or inhibitor of certain receptors or enzymes, thereby modulating biological processes. For example, it may antagonize muscarinic receptors, which are involved in various neurological functions .
Comparison with Similar Compounds
Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate can be compared with other similar compounds, such as:
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide: This compound also features a benzylpiperidine and pyrazine moiety but differs in its overall structure and specific functional groups.
Ethyl 4-{[6-(isopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}benzoate: This compound is structurally similar but contains an isopropylamino group instead of a benzylpiperidine group.
Biological Activity
Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive structure characterized by multiple functional groups contributing to its biological activity. The chemical formula is C24H30N4O2, with a molecular weight of approximately 414.53 g/mol. The structural components include:
- Ethyl ester group : Enhances solubility and bioavailability.
- Piperidine ring : Associated with various pharmacological activities.
- Oxadiazole and pyrazine moieties : Implicated in diverse biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the piperidine derivative.
- Synthesis of the oxadiazole and pyrazine components.
- Coupling reactions to form the final product.
Antiplatelet Activity
Recent studies have highlighted the antiplatelet activity of related compounds in this chemical class. For instance, derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate have been shown to act as antagonists for protease-activated receptor 4 (PAR4), which is crucial in platelet aggregation processes. This suggests that this compound may similarly exhibit significant antiplatelet effects through PAR4 inhibition .
Neuropharmacological Effects
The presence of the piperidine ring indicates potential neuropharmacological activity. Compounds containing this structure have been studied for their effects on neurotransmitter systems and have shown promise in treating conditions such as anxiety and depression.
Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of similar benzoate derivatives suggest that this compound could exhibit inhibitory effects against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Antiplatelet Activity Assessment
In a controlled study, derivatives based on ethyl benzoates were tested for their ability to inhibit platelet aggregation induced by thrombin. Results indicated that specific modifications to the benzoate structure significantly enhanced their inhibitory potency on PAR4-mediated pathways .
Case Study 2: Neuropharmacological Screening
A series of compounds derived from piperidine were evaluated for their anxiolytic effects in animal models. The results demonstrated that compounds similar to this compound produced significant reductions in anxiety-like behaviors .
Properties
Molecular Formula |
C25H26N6O3 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 4-[[5-(4-benzylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]benzoate |
InChI |
InChI=1S/C25H26N6O3/c1-2-33-25(32)19-8-10-20(11-9-19)26-23-24(28-22-21(27-23)29-34-30-22)31-14-12-18(13-15-31)16-17-6-4-3-5-7-17/h3-11,18H,2,12-16H2,1H3,(H,26,27,29) |
InChI Key |
RBHIBOYCONEPEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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